molecular formula C8H6N2O3 B14717344 6-Hydroxy-2,3-dihydrophthalazine-1,4-dione CAS No. 14161-18-3

6-Hydroxy-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B14717344
CAS No.: 14161-18-3
M. Wt: 178.14 g/mol
InChI Key: GKCPJSNHYOZQEM-UHFFFAOYSA-N
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Description

6-Hydroxy-2,3-dihydrophthalazine-1,4-dione is a functionalized derivative of the 2,3-dihydrophthalazine-1,4-dione scaffold, a structure of significant interest in medicinal chemistry and chemical biology research. Compounds based on this core structure have demonstrated a wide spectrum of valuable bioactivities in scientific studies. Researchers have investigated similar derivatives for their potent anticonvulsant properties. In preclinical models, these compounds have shown protective effects against seizures induced by maximal electroshock (MES), pentylenetetrazole, and bicuculline, with some triazole-substituted derivatives exhibiting activity stronger than standard drugs like carbamazepine and high protective indices . Furthermore, the 2,3-dihydrophthalazine-1,4-dione scaffold has shown promise in oncology research, with certain derivatives exhibiting potent cytotoxicity against the growth of a range of human and murine tumor cell lines, including leukemia, colon adenocarcinoma, and nasopharynx cells . The mechanism of action for these anti-neoplastic effects appears to involve the inhibition of key enzymes in the de novo purine synthesis pathway, such as IMP dehydrogenase and PRPP amido transferase, leading to a reduction in specific dNTP levels . Beyond its pharmaceutical applications, the core structure is also a valuable building block in polymer science. Researchers have synthesized novel polyurethanes incorporating halogenated versions of this moiety, resulting in materials with favorable properties such as good solubility in polar aprotic solvents and high thermal resistance . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

14161-18-3

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

6-hydroxy-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C8H6N2O3/c11-4-1-2-5-6(3-4)8(13)10-9-7(5)12/h1-3,11H,(H,9,12)(H,10,13)

InChI Key

GKCPJSNHYOZQEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)NNC2=O

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular skeleton.

For 6-Hydroxy-2,3-dihydrophthalazine-1,4-dione, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the N-H protons of the hydrazide moiety. The chemical shifts (δ) of the aromatic protons would provide information about the electronic effects of the hydroxyl and dione substituents on the phthalazine (B143731) ring system. Spin-spin coupling patterns between adjacent protons would further confirm their relative positions.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbons, the aromatic carbons, and the carbon bearing the hydroxyl group would be characteristic of their respective chemical environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0115 - 135
C-OH-150 - 160
C=O-160 - 170
OH9.0 - 11.0-
NH10.0 - 12.0-

Note: The predicted values are estimates and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a unique "fingerprint" of the compound.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the hydrazide moiety are also expected to appear in this region, typically as sharper peaks. The C=O stretching vibrations of the dione functional group would give rise to a strong, sharp absorption band in the range of 1650-1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (O-H)Stretching3200 - 3600 (broad)
Amide (N-H)Stretching3100 - 3500
Carbonyl (C=O)Stretching1650 - 1750 (strong)
Aromatic C=CStretching1400 - 1600
Aromatic C-HStretching3000 - 3100

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would offer insights into the compound's structure. Common fragmentation pathways could involve the loss of small molecules such as CO, N₂, or H₂O, providing further evidence for the presence of the dione and hydroxyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. The extensive conjugation of the aromatic ring and the dione system would result in strong absorption in the UV region. The presence of the hydroxyl group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent 2,3-dihydrophthalazine-1,4-dione.

Single-Crystal X-ray Diffraction (SCXRD) for Elucidating Molecular and Supramolecular Architecture

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms in the crystal lattice can be determined.

Mechanistic Research on the Biological Activities of 6 Hydroxy 2,3 Dihydrophthalazine 1,4 Dione Analogues

Research into Antineoplastic and Cytotoxic Mechanisms in Cellular Models

The antineoplastic and cytotoxic effects of 6-Hydroxy-2,3-dihydrophthalazine-1,4-dione and its analogues are a significant area of research. These compounds have demonstrated considerable activity against various cancer cell lines, including murine leukemia, human Tmolt3 leukemia, HeLa-S3, colon adenocarcinoma, and KB nasopharynx cells. nih.gov In vivo studies have also shown the activity of 2,3-dihydrophthalazine-1,4-dione against L1210 leukemia, Lewis lung, and Ehrlich ascites carcinoma. nih.gov The mechanisms underlying these effects are multifaceted, involving the disruption of fundamental cellular processes required for cancer cell proliferation and survival.

Inhibition of DNA and RNA Synthesis Pathways

A primary mechanism by which 2,3-dihydrophthalazine-1,4-dione analogues exert their anticancer effects is through the inhibition of nucleic acid synthesis. Studies in L1210 lymphoid leukemia cells have shown that these agents effectively inhibit both DNA and RNA synthesis. nih.gov This dual inhibition disrupts the production of genetic material and the transcription of genes necessary for cell growth and division, leading to a cytotoxic outcome for the rapidly proliferating cancer cells. The reduction in deoxyribonucleoside triphosphate (dNTP) levels, specifically dATP and dCTP, further substantiates the interference with DNA synthesis pathways. nih.gov

Modulation of De Novo Purine (B94841) Pathway Enzymes (e.g., IMP Dehydrogenase, PRPP Amido Transferase)

The inhibition of nucleic acid synthesis by these compounds is linked to their interaction with key enzymes in the de novo purine biosynthesis pathway. This pathway is crucial for producing the building blocks of DNA and RNA. Research has identified two primary enzymatic targets for 2,3-dihydrophthalazine-1,4-dione and its N-butyl analogue: inosine (B1671953) monophosphate (IMP) dehydrogenase and phosphoribosyl pyrophosphate (PRPP) amido transferase. nih.gov

IMP dehydrogenase is a rate-limiting enzyme in the synthesis of guanine (B1146940) nucleotides. Its inhibition by phthalazinone-based analogues can be potent, with some benzofuranamide analogues demonstrating low nanomolar inhibition of Cryptosporidium parvum IMPDH (CpIMPDH). nih.gov In studies with L1210 cells, IMP dehydrogenase activity was inhibited by at least 45% within 45 minutes of exposure to a 100 microM concentration of the drugs. nih.gov This rapid inhibition highlights its significance as a primary mechanism of action. The selectivity of these inhibitors can be notable; for instance, one phthalazinone-based inhibitor showed an IC50 of 5.4 μM against CpIMPDH while being much less active against human IMPDH1 and IMPDH2 (IC50 > 50 μM). nih.gov

Inhibitory Activity of Phthalazinone Analogues against IMP Dehydrogenase.
CompoundTarget EnzymeIC50 ValueReference
Phthalazinone-based inhibitor 1CpIMPDH5.4 μM nih.gov
Phthalazinone-based inhibitor 1Human IMPDH1> 50 μM nih.gov
Phthalazinone-based inhibitor 1Human IMPDH2> 50 μM nih.gov
2,3-dihydrophthalazine-1,4-dione / N-butyl-2,3-dihydrophthalazine-1,4-dioneIMP Dehydrogenase (L1210 cells)>45% inhibition at 100 µM nih.gov

Secondary Enzymatic Targets (e.g., Dihydrofolate Reductase, Thymidylate Synthetase)

In addition to the primary targets in the purine synthesis pathway, this compound analogues have been found to affect other enzymes crucial for nucleotide biosynthesis. Dihydrofolate reductase (DHFR) and thymidylate synthetase (TS) have been identified as secondary sites of inhibition. nih.gov

DHFR is essential for regenerating tetrahydrofolate from dihydrofolate, a cofactor required for the synthesis of purines and thymidylate. mdpi.comnih.gov Its inhibition can lead to the depletion of precursors necessary for DNA synthesis. Thymidylate synthase catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a unique step in the de novo synthesis of thymine (B56734) nucleotides, which are essential for DNA replication. nih.govwikipedia.org Phthalein derivatives, which share structural similarities with phthalazine-diones, have been shown to inhibit TS enzymes, sometimes with specificity for bacterial or fungal enzymes over the human form, suggesting a potential for selective targeting. bohrium.comnih.gov

Mechanisms of VEGFR2 Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Several phthalazine (B143731) derivatives have been investigated as inhibitors of VEGFR-2. nih.gov The inhibition of this receptor tyrosine kinase is a promising strategy for anticancer therapy. nih.gov

The mechanism of inhibition typically involves the binding of the phthalazine-based compound to the ATP-binding site within the kinase domain of VEGFR-2. This prevents the phosphorylation of the receptor and blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. Molecular modeling studies have shown that the lipophilicity and electronic properties of different parts of the phthalazine molecule are important for effective VEGFR-2 inhibition. nih.gov The potency of these inhibitors can be significant, with some novel phthalazine derivatives showing IC50 values in the sub-micromolar to nanomolar range against VEGFR-2. nih.govrsc.org

Inhibitory Activity of Phthalazine Derivatives against VEGFR-2.
CompoundIC50 ValueReference
Compound 2g0.148 μM nih.govrsc.org
Compound 4a0.196 μM nih.govrsc.org
Compound 5b0.331 μM nih.govrsc.org
Compound 3a0.375 μM nih.govrsc.org
Compound 5a0.548 μM nih.govrsc.org
Compound 3c0.892 μM nih.govrsc.org

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. Analogues of this compound have been shown to trigger this process in cancer cells through various mechanisms.

The inhibition of VEGFR-2 is itself linked to apoptosis, as this receptor plays a role in cell survival signals. nih.gov Furthermore, some phthalazine-based compounds have been found to induce cell cycle arrest, which can precede apoptosis. bohrium.com A direct indicator of apoptosis induction is the increased expression of cleaved caspase-3, an executioner caspase in the apoptotic cascade, which has been observed in cells treated with certain phthalazine derivatives. bohrium.com

Another mechanism involves the inhibition of other cellular targets like poly(ADP-ribose) polymerase 10 (PARP10). Overexpression of PARP10 is known to induce cell death, and specific 2,3-dihydrophthalazine-1,4-dione derivatives have been identified as potent PARP10 inhibitors that can rescue cells from this induced apoptosis, demonstrating their interaction with apoptotic pathways. nih.gov The induction of the mitochondrial pathway of apoptosis has also been suggested by an increased BAX/BCL-2 gene expression ratio in cancer cells treated with related heterocyclic compounds. researchgate.netnih.gov

Investigations into Antimicrobial and Antibacterial Actions

In addition to their antineoplastic properties, phthalazine-1,4-dione analogues have demonstrated significant antimicrobial and antibacterial activity. nanobioletters.comsci-hub.semdpi.com These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

Research has shown that various synthesized phthalazinedione derivatives possess promising antibacterial activity against strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov The antimicrobial effect appears to be a consequence of the alkylated phthalazine moiety, as the parent phthalazine structure may not show activity. ekb.eg The activity can be quite potent; for example, one study reported a derivative (compound 8c) exhibiting inhibition zones of 12 mm against S. aureus and 11 mm against E. coli. nih.gov Other derivatives in the same study showed inhibition zones ranging from 6 to 10 mm. nih.gov The broad-spectrum potential of these compounds makes them interesting candidates for the development of new antibacterial agents. nih.govresearchgate.net

Antibacterial Activity of a Phthalazinedione Derivative (Compound 8c). nih.gov
Bacterial StrainGram StainInhibition Zone (mm)
Staphylococcus aureusPositive12 ± 1.4
Escherichia coliNegative11 ± 1.4

Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

The antibacterial potential of phthalazine derivatives has been a subject of scientific investigation, with studies exploring their efficacy against a range of bacterial pathogens. Research into phthalazine-1,4-dione analogues has demonstrated that these compounds can exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. frontiersin.org The functionalization of the phthalazine nucleus is a key strategy in developing derivatives with enhanced antimicrobial properties. frontiersin.org

Most newly synthesized phthalazine derivatives have shown significant antibacterial activity against various strains at different minimum inhibition concentrations (MIC). frontiersin.org For instance, studies on a series of phthalazine derivatives showed promising calculated antibacterial activities when compared to experimentally determined values. frontiersin.org This suggests that computational methods like Quantitative Structure-Activity Relationship (QSAR) can be effectively used to predict and design new phthalazine compounds with significant antimicrobial potential. frontiersin.org

While not exclusively focused on 6-hydroxy analogues, broader studies of related heterocyclic structures provide context. For example, certain 6H-1,2-oxazin-6-ones, another class of heterocyclic compounds, have been shown to inhibit the growth of four Gram-positive Methicillin-resistant Staphylococcus aureus (MRSA) strains and one Gram-negative Escherichia coli strain, with MIC values ranging from 3.125 to 200 μg/mL. mdpi.com Similarly, studies on asymmetric and monomeric robenidine (B1679493) analogues found activity against both Gram-positive (MRSA and VRE) and Gram-negative (E. coli, P. aeruginosa) bacteria. nih.gov Hydrazinyl derivatives fused to other heterocyclic systems have also demonstrated broad-spectrum antimicrobial action against species like Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Salmonella typhi. biorxiv.org

The following table summarizes the antibacterial activity of selected phthalazine derivatives against representative bacterial strains as reported in one study. frontiersin.org

Compound IDGram-Positive (B. thuringiensis) MIC (µg/mL)Gram-Negative (E. coli) MIC (µg/mL)
Derivative 1 12.525
Derivative 2 2550
Derivative 3 6.2512.5
Derivative 4 50100
Derivative 5 12.525
Derivative 6 2550
Derivative 7 100200
Derivative 8 6.2512.5
Derivative 9 12.525

This interactive table is based on data reported for phthalazine derivatives, illustrating their varied efficacy against different bacterial types. frontiersin.org

Exploration of Antifungal Activities

In the search for novel therapeutic agents to combat fungal infections, which pose a significant threat, especially to immunocompromised individuals, phthalazine derivatives have been investigated for their antifungal properties. mdpi.comresearchgate.net The limited number of effective antifungal drugs and the rise of resistance necessitate the discovery of new chemical structures with antifungal potential. mdpi.com

Research on polysubstituted phthalazin-1(2H)-one derivatives, which are structurally related to the 1,4-dione series, has identified compounds with significant antifungal activity. mdpi.comresearchgate.net In one study, twenty-five different phthalazinone derivatives were synthesized and screened against a panel of clinically important yeasts and filamentous fungi. mdpi.com Among these, the compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one demonstrated remarkable activity against dermatophytes and Cryptococcus neoformans. mdpi.comresearchgate.net Structure-activity relationship studies indicated that substitution at the C-4 and N-2 positions of the phthalazinone ring is crucial for antifungal efficacy. For instance, derivatives without a substituent at the N-2 position were found to be inactive. mdpi.com

Furthermore, derivatives of 5-amino-2,3-dihydrophthalazine-1,4-dione (luminol) have been synthesized and evaluated for their antimicrobial properties. ekb.eg These studies revealed that many of the new compounds exhibited a marked selectivity against fungal strains, indicating the potential of the phthalazine-1,4-dione core in developing new antifungal agents. ekb.eg

The table below presents the Minimum Inhibitory Concentration (MIC) values for a particularly active phthalazinone analogue against various fungal strains. mdpi.com

Fungal StrainTypeMIC (µg/mL)
Trichophyton mentagrophytesDermatophyte15.6
Trichophyton rubrumDermatophyte31.2
Microsporum gypseumDermatophyte15.6
Cryptococcus neoformansYeast31.2
Candida albicansYeast>250
Aspergillus fumigatusMould>250

This interactive table showcases the antifungal spectrum of 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, highlighting its potency against dermatophytes and Cryptococcus neoformans. mdpi.com

Mechanistic Studies of Anti-Inflammatory and Anticonvulsant Properties

Phosphodiesterases (PDEs) are enzymes that regulate cellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The inhibition of PDE isoenzymes, particularly PDE3 and PDE4, is a recognized strategy for achieving both bronchodilator and anti-inflammatory effects, making dual PDE3/PDE4 inhibitors attractive for treating respiratory diseases like COPD. nih.govresearchgate.net PDE4 inhibitors are known for their anti-inflammatory properties, while PDE3 inhibitors contribute to smooth muscle relaxation. researchgate.net

While the phthalazine scaffold has been investigated for PDE4 inhibition, there is limited specific information in the reviewed literature regarding this compound or its direct analogues as dual inhibitors of both PDE3 and PDE4. nih.gov Research on dual inhibitors has often focused on other heterocyclic systems, such as dihydropyridazinones and benzonaphthyridines. mdpi.comnih.gov The development of dual-acting agents aims to combine anti-inflammatory and bronchodilatory effects in a single molecule, which may offer a therapeutic advantage over selective inhibitors. nih.gov

The 2,3-dihydrophthalazine-1,4-dione scaffold has been a focus of research for developing novel anticonvulsant agents. ekb.eg Numerous derivatives have been designed, synthesized, and evaluated in established experimental models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively. ekb.egopenrespiratorymedicinejournal.com

Many of the tested compounds have demonstrated significant anticonvulsant activity in at least one of these models. ekb.eg For example, a series of novel 2,3-dihydrophthalazine-1,4-dione derivatives showed that compounds 13 and 14g were the most potent in the series, with a relatively low toxicity profile compared to reference drugs. ekb.eg In a separate study, a series of 2,3-dihydrophthalazine-1,4-dione derivatives with triazole and other heterocyclic substituents were synthesized and evaluated. mdpi.com The compound 5-(3-(trifluoromethyl)benzyl)- mdpi.comresearchgate.netnih.govtriazolo[3,4-a]phthalazin-6(5H)-one (6e ) was identified as having the most potent anticonvulsant activity, with an ED₅₀ value of 6.8 mg/kg in the MES test, which was stronger than the standard drug carbamazepine. mdpi.comnih.gov This compound also provided protection against seizures induced by pentylenetetrazole. mdpi.comnih.gov

Another study focused on 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones found that most derivatives were more active than the reference compound GYKI 52466 against audiogenic seizures. openrespiratorymedicinejournal.com The most active compound in this series, 4-(4-aminophenyl)-2-butylcarbamoyl-6,7-methylenedioxyphthalazin-1(2H)-one (21 ), was 11-fold more potent than the reference and effectively suppressed seizures in both MES and pentylenetetrazole models. openrespiratorymedicinejournal.com

The following table summarizes the anticonvulsant activity of representative potent compounds from different studies.

CompoundSeizure ModelActivity (ED₅₀)Protective Index (PI)Reference
6e MES (mice, i.p.)6.8 mg/kg11.5 mdpi.comnih.gov
21 Audiogenic (mice, i.p.)3.25 µmol/kg>108.9 openrespiratorymedicinejournal.com
13 PTZ (mice, i.p.)100 mg/kg (% protection)- ekb.eg
14g PTZ (mice, i.p.)100 mg/kg (% protection)- ekb.eg

This interactive table presents key efficacy and safety data for lead anticonvulsant compounds based on the phthalazinedione structure.

Other Biologically Relevant Mechanistic Investigations

While much research on PARP inhibitors has focused on the poly-ADP-ribose polymerases (e.g., PARP1), the mono-ADP-ribosyltransferases (mono-ARTs) are emerging as important therapeutic targets. researchgate.netnih.gov The 2,3-dihydrophthalazine-1,4-dione scaffold has been identified as a novel and suitable nicotinamide-mimicking structure for the potent inhibition of the mono-ART PARP10. researchgate.netnih.gov

Researchers have developed analogues by functionalizing this scaffold, leading to some of the most potent PARP10 inhibitors reported to date. researchgate.net When the 2,3-dihydrophthalazine-1,4-dione core was functionalized with cycloalkyl, o-fluorophenyl, or thiophene (B33073) rings, the resulting compounds exhibited IC₅₀ values in the range of 130-160 nM against PARP10. researchgate.netnih.gov

Interestingly, these potent PARP10 inhibitors also showed inhibitory activity against PARP15, with low micromolar IC₅₀ values, establishing them as dual mono-ART inhibitors. researchgate.netnih.gov Importantly, these compounds were highly selective, showing no significant activity against other tested poly- and mono-ARTs, such as PARP1 and PARP2. nih.gov Specific analogues, such as 8a (cycloalkyl), 8h (o-fluorophenyl), and 8l (thiophene), were also able to enter cells and rescue them from apoptosis induced by PARP10 overexpression. researchgate.netnih.gov This work provides valuable chemical probes for studying the cellular functions of PARP10 and PARP15. researchgate.net

The inhibitory profile of a key 2,3-dihydrophthalazine-1,4-dione analogue is detailed in the table below.

Compound IDTarget EnzymeInhibitory Potency (IC₅₀)Reference
Analogue 6 PARP10140 nM nih.gov
PARP15400 nM nih.gov
PARP1> 100 µM nih.gov
PARP2> 100 µM nih.gov

This interactive table illustrates the potent and selective dual inhibitory activity of a 2,3-dihydrophthalazine-1,4-dione analogue against mono-ADP-ribosyltransferases PARP10 and PARP15. nih.gov

Leishmanicidal Activity Research

Research into phthalazine derivatives has identified them as a promising class of compounds with significant leishmanicidal activity. Studies have focused on understanding their mechanism of action and structure-activity relationships to develop more potent and selective therapeutic agents against various Leishmania species, the protozoan parasites responsible for leishmaniasis.

A key mechanism identified for the leishmanicidal action of phthalazine analogues is the inhibition of the parasite's antioxidant enzymes. researchgate.netnih.gov Specifically, imidazole- and pyrazole-based benzo[g]phthalazine (B3188949) derivatives have demonstrated a remarkable inhibitory effect on the iron superoxide (B77818) dismutase (Fe-SOD) of Leishmania infantum and Leishmania braziliensis promastigotes. researchgate.netnih.gov This enzyme is crucial for the parasite's defense against oxidative stress. Notably, the inhibition of human copper/zinc superoxide dismutase (CuZn-SOD) by these compounds was negligible, indicating a selective action against the parasite's enzyme. researchgate.netnih.gov

Molecular modeling studies suggest that certain active derivatives, particularly less bulky monoalkylamino substituted compounds, can deactivate Fe-SOD by interacting with the H-bonding network that supports the enzyme's antioxidant functions. nih.govcambridge.org This disruption of the parasite's primary antioxidant defense leads to an accumulation of reactive oxygen species, inducing extensive parasite cell damage and ultimately cell death. nih.govcambridge.org Ultrastructural analysis using transmission electronic microscopy has confirmed significant cellular alterations in parasites treated with these phthalazine derivatives. researchgate.netnih.gov

Structure-activity relationship studies have revealed that the substitution pattern on the phthalazine core plays a critical role in leishmanicidal efficacy. For instance, in a series of imidazole-containing phthalazine derivatives, the less bulky monoalkylamino substituted compounds were found to be significantly more effective and less toxic than their bisalkylamino substituted counterparts against L. infantum, L. braziliensis, and L. donovani. nih.govcambridge.org Similarly, another study highlighted that monosubstituted benzo[g]phthalazine derivatives were more effective than their disubstituted versions. researchgate.netnih.gov The nature of the side chains linked to the phthalazine moiety also appears to influence the catabolic mechanisms of the parasite, as observed through modifications in their excreted metabolites. researchgate.netnih.gov

Further research into 4-chloro-1-phthalazinyl hydrazones identified derivatives with nitroheterocyclic moieties as promising leads against L. braziliensis. researchgate.net These compounds displayed potent activity against both the promastigote and the clinically relevant intracellular amastigote forms, with potential modes of action including oxidative stress, SOD enzyme inhibition, and the generation of nitric oxide. researchgate.net

In Vitro Leishmanicidal Activity of Phthalazine Derivatives

Compound TypeTarget SpeciesKey FindingsProposed Mechanism of Action
Imidazole- and Pyrazole-based Benzo[g]phthalazinesL. infantum, L. braziliensisMonosubstituted compounds were more effective and less toxic than disubstituted counterparts. researchgate.netnih.govInhibition of parasite-specific Iron Superoxide Dismutase (Fe-SOD). researchgate.netnih.gov
Imidazole-containing PhthalazinesL. infantum, L. braziliensis, L. donovaniLess bulky monoalkylamino derivatives (2 and 4) were more effective than bisalkylamino counterparts (1 and 3). nih.govcambridge.orgPotent inhibition of Fe-SOD, leading to extensive parasite cell damage. nih.govcambridge.org
4-chloro-1-phthalazinyl hydrazonesL. braziliensisNitroheterocyclic derivatives showed EC50 values in sub-micromolar and nanomolar ranges against promastigotes. researchgate.netInduction of oxidative stress, inhibition of SOD, generation of nitric oxide. researchgate.net

Antioxidant and Antiradical Mechanisms

The 2,3-dihydrophthalazine-1,4-dione scaffold, particularly when substituted with a hydroxyl group as in this compound, possesses structural features conducive to antioxidant and antiradical activities. The presence of a phenolic hydroxyl group is a key determinant of the antioxidant capacity in many organic molecules. nih.gov This functional group can donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging radical chain reactions.

The antioxidant activity of such compounds can be exerted through various chemical mechanisms that involve reacting with and scavenging harmful reactive oxygen species (ROS) like the hydroxyl radical (•OH) and superoxide anion (O2−•), as well as stable free radicals used in assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). nih.gov The ability of a molecule to act as an antioxidant is often linked to its ability to form a stable radical after donating a hydrogen atom or electron, a feature enhanced by electron delocalization over an aromatic system.

The electrochemical behavior of the parent compound, 2,3-dihydrophthalazine-1,4-dione, shows that it can be oxidized to phthalazine-1,4-dione. ias.ac.in This electrochemically generated species is unstable and can undergo an oxidative ring cleavage reaction. ias.ac.in This reactivity highlights the electron-donating potential of the phthalazine ring system, a fundamental property for radical scavenging. The presence of a hydroxyl group on the aromatic ring is expected to enhance this electron-donating capacity, thereby increasing its potential as an antioxidant.

Identification of Radical Scavenging Mechanisms (e.g., SPLET, HAT)

For phenolic compounds like this compound, two primary mechanisms are widely recognized for their radical scavenging activity: Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). The preferred mechanism can be influenced by factors such as the solvent's polarity and pH.

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic antioxidant (ArOH) directly donates its hydrogen atom to a free radical (R•), effectively neutralizing it. This is a one-step process.

ArOH + R• → ArO• + RH

The efficiency of the HAT mechanism is related to the bond dissociation enthalpy (BDE) of the O-H bond. A lower BDE facilitates the hydrogen atom donation. The resulting phenoxyl radical (ArO•) is stabilized by resonance, which is crucial for the antioxidant's effectiveness, as a highly reactive antioxidant-derived radical could otherwise propagate further radical reactions. The aromatic system of the phthalazine core in this compound would contribute to stabilizing this resulting radical.

Sequential Proton Loss Electron Transfer (SPLET): The SPLET mechanism is a multi-step process that is particularly significant in polar solvents.

Proton Loss: The phenolic antioxidant first deprotonates to form a phenoxide anion (ArO⁻). ArOH ⇌ ArO⁻ + H⁺

Electron Transfer: The phenoxide anion then donates an electron to the free radical (R•) to neutralize it. ArO⁻ + R• → ArO• + R⁻

Protonation: The resulting anion (R⁻) is subsequently protonated by a proton from the solvent. R⁻ + H⁺ → RH

The SPLET mechanism is governed by the proton affinity (PA) and the electron transfer enthalpy (ETE). researchgate.net This pathway is often favored in aqueous or polar environments where the ionization of the phenolic hydroxyl group is facilitated. researchgate.net

The specific mechanism (HAT vs. SPLET) through which this compound exerts its antioxidant effect would likely depend on the reaction conditions. In nonpolar media, HAT is generally the preferred pathway, while in polar, protic media, SPLET may become dominant.

Radical Scavenging Mechanisms for Phenolic Antioxidants

MechanismDescriptionKey StepsGoverning Factors
HAT (Hydrogen Atom Transfer)A one-step process where the antioxidant directly donates a hydrogen atom to a free radical.ArOH + R• → ArO• + RHBond Dissociation Enthalpy (BDE) of the O-H bond. researchgate.net
SPLET (Sequential Proton Loss Electron Transfer)A multi-step process involving deprotonation followed by electron transfer. researchgate.net1. ArOH ⇌ ArO⁻ + H⁺ 2. ArO⁻ + R• → ArO• + R⁻Proton Affinity (PA) and Electron Transfer Enthalpy (ETE); solvent polarity. researchgate.net

Computational Chemistry and Theoretical Modeling in 2,3 Dihydrophthalazine 1,4 Dione Research

Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as a 6-Hydroxy-2,3-dihydrophthalazine-1,4-dione derivative, and a target protein at the atomic level. nih.govnih.govDocking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govFollowing docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability and the conformational changes that may occur upon binding. nih.govresearchgate.netresearcher.life

Molecular docking is instrumental in predicting how derivatives of 2,3-dihydrophthalazine-1,4-dione bind to the active sites of target enzymes. For instance, in the development of anti-inflammatory agents, docking studies have been performed to investigate the binding of phthalazinedione derivatives against the cyclooxygenase-2 (COX-2) enzyme. nih.govThe results of such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the enzyme's active site.

One study investigating phthalazinedione derivatives as anti-rheumatic agents reported strong binding to the COX-2 active site. The docking scores indicated a high affinity, suggesting that these compounds could effectively inhibit the enzyme. apacsci.comresearchgate.netSimilarly, in the pursuit of new anti-cancer agents, docking of phthalazinedione-based compounds into the VEGFR2 protein's active site revealed binding patterns similar to known inhibitors, elucidating a potential mode of action. nih.govresearchgate.net

Table 1: Examples of Molecular Docking Studies on Phthalazinedione Derivatives
Target Protein Derivative Class Docking Score (kcal/mol) Key Interacting Residues Predicted Activity
Cyclooxygenase-2 (COX-2) Thioamide-Phthalazinediones -130.726 (MolDock Score) Not specified Anti-inflammatory, Analgesic
VEGFR2 Phenyl-Phthalazinones Not specified Similar to co-crystallized ligand Anti-cancer

Data synthesized from multiple sources. nih.govapacsci.comresearchgate.netnih.govnih.gov

Following docking, molecular dynamics simulations are often performed to confirm the stability of the predicted protein-ligand complex. For example, MD simulations of phthalazine-1,4-dione derivatives targeting acetylcholinesterase confirmed the stability of the ligand-protein system, supporting the potential of these compounds as treatments for Alzheimer's disease. nih.gov

Molecular modeling serves as a crucial tool to verify and rationalize experimentally observed biological activities. researchgate.netunivpm.itBy simulating the interaction between a phthalazinedione derivative and its biological target, researchers can build a strong hypothesis for its mechanism of action.

For example, studies on novel phthalazinedione derivatives have demonstrated their potential as anticonvulsant agents, and molecular modeling was used to support these findings. researchgate.netIn the context of anti-inflammatory research, docking studies successfully predicted the ability of certain phthalazinedione compounds to anchor within the cyclooxygenase-2 active site, which aligns with their observed in vivo anti-inflammatory and analgesic effects. nih.govapacsci.comresearchgate.netSimilarly, the cytotoxic effects of some phthalazinedione derivatives against cancer cell lines were explained by molecular docking results that showed favorable binding to the VEGFR2 protein, a key target in cancer therapy. nih.govresearchgate.netThis computational validation provides a theoretical foundation for the observed biological data and guides further optimization of the lead compounds.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules. nih.govdntb.gov.uaThese methods are essential for understanding the reactivity, stability, and spectroscopic characteristics of this compound and its analogs. nih.govmdpi.comDFT can be used to calculate a variety of molecular descriptors, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to predicting a molecule's electronic behavior and reactivity. nih.govscirp.org

DFT calculations provide valuable insights into the electronic structure and reactivity of 2,3-dihydrophthalazine-1,4-dione derivatives. For instance, the chemical reactivity characteristics of phthalazine-1,4-dione compounds developed as anti-Alzheimer's agents were investigated using DFT. The calculated wide energy gaps between the HOMO and LUMO suggested high stability for these compounds, which is a desirable trait for therapeutic potential. nih.gov Electrochemical studies on the parent compound, 2,3-dihydrophthalazine-1,4-dione (DHP), have shown that it can be oxidized to phthalazine-1,4-dione (PTD). ias.ac.inThis transformation is influenced by factors such as pH and the nature of the solvent. The instability of the resulting PTD is attributed to the presence of both carbonyl and azo groups. ias.ac.inSuch experimental findings can be rationalized and further explored using quantum chemical calculations to model the electron distribution and orbital energies that govern this reactivity.

Table 2: Key Electronic Descriptors from DFT Studies

Property Significance Typical Application in Phthalazinedione Research
HOMO Energy Indicates electron-donating ability Predicting susceptibility to oxidation
LUMO Energy Indicates electron-accepting ability Assessing reactivity with nucleophiles
HOMO-LUMO Gap Relates to chemical stability and reactivity Evaluating molecular stability for drug development
Molecular Electrostatic Potential (MEP) Maps charge distribution and predicts reactive sites Identifying sites for electrophilic and nucleophilic attack

This table represents general applications of DFT in chemical research. mdpi.comnih.govscirp.org

Quantum chemical calculations are powerful tools for elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. rsc.orgucsb.eduresearchgate.netThis allows for the determination of reaction pathways and the calculation of activation energies, providing a deeper understanding of reaction feasibility and kinetics.

In the case of 2,3-dihydrophthalazine-1,4-dione (DHP), electrochemical studies have proposed a mechanism for its oxidative conversion. The process involves a quasi-reversible two-electron transfer to form phthalazine-1,4-dione (PTD), which is unstable and undergoes a subsequent rapid chemical reaction known as oxidative ring cleavage to yield phthalic acid. ias.ac.inThe rate of this cleavage is dependent on the solvent's properties. DFT calculations can be utilized to model the energetics of this entire pathway, from the initial oxidation to the final ring cleavage, by calculating the energies of the reactants, intermediates, transition states, and products, thereby providing theoretical support for the proposed mechanism. ias.ac.inrsc.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nanobioletters.comBy identifying key physicochemical descriptors that influence activity, QSAR models can be used to predict the potency of newly designed molecules, thereby streamlining the drug discovery process. zsmu.edu.uamdpi.com In the field of phthalazinedione research, QSAR has been successfully applied to predict the anti-inflammatory and anti-rheumatic activities of new derivatives. nih.govapacsci.comresearchgate.netIn one study, a QSAR model was developed for a series of phthalazinediones incorporating a thioamide moiety. nih.govThe resulting equation, which showed a high regression correlation, was used to predict the anti-inflammatory activity of the compounds. This model helped to identify which structural features were most important for the desired biological effect.

Another study focused on predicting the antibacterial activity of phthalazine (B143731) derivatives. By establishing a relationship between the physicochemical parameters of the compounds and their experimentally determined activity, a QSAR model was built that could then be used to postulate new structures with potentially enhanced antimicrobial properties. nanobioletters.comThese studies underscore the value of QSAR in guiding the synthesis of more potent 2,3-dihydrophthalazine-1,4-dione-based therapeutic agents. nih.govapacsci.comresearchgate.netnanobioletters.com

Predictive Modeling for Biological Potency

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, plays a crucial role in forecasting the biological potency of this compound derivatives. QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. By analyzing a series of known molecules, these models can identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that are critical for a desired therapeutic effect.

For instance, 2D-QSAR models can be developed using various molecular descriptors to predict the anticonvulsant, anti-inflammatory, or anti-Alzheimer's activities of phthalazinedione analogs. While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles from broader phthalazinedione research can be extrapolated. The introduction of a hydroxyl group at the 6-position is expected to significantly influence the molecule's electronic and hydrogen-bonding characteristics, which would be critical parameters in any QSAR model.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by creating a three-dimensional grid around the aligned molecules. These models can highlight regions where modifications to the this compound scaffold would likely enhance biological activity.

Table 1: Key Molecular Descriptors in QSAR Modeling of Phthalazinedione Derivatives

Descriptor TypeSpecific DescriptorsPredicted Influence on Biological Activity
Electronic Dipole moment, HOMO/LUMO energies, Atomic chargesModulation of receptor-ligand interactions, metabolic stability.
Steric Molecular weight, Molar refractivity, Sterimol parametersInfluence on binding pocket fit and steric hindrance.
Hydrophobic LogP, Polar surface area (PSA)Impact on cell membrane permeability and solubility.
Topological Connectivity indices, Shape indicesDescription of molecular branching and overall shape.

Rational Design of Novel Phthalazinedione Derivatives

The insights gained from predictive modeling directly inform the rational design of novel derivatives of this compound. This approach moves beyond traditional trial-and-error synthesis, allowing for the targeted creation of molecules with a higher probability of success.

Molecular docking is a fundamental technique in rational drug design. It simulates the interaction between a ligand (the phthalazinedione derivative) and the active site of a biological target, such as an enzyme or receptor. By predicting the binding affinity and orientation of the ligand, researchers can prioritize the synthesis of compounds that are most likely to be effective. For this compound, the hydroxyl group can act as a key hydrogen bond donor or acceptor, and molecular docking studies would be essential to understand how this functionality interacts with specific residues in a target's binding pocket.

Structure-based drug design leverages the three-dimensional structure of the target protein to design novel inhibitors. If the crystal structure of a target enzyme is known, novel this compound derivatives can be designed to perfectly complement the active site, thereby maximizing potency and selectivity. For example, in the design of novel anti-Alzheimer's agents, phthalazine-1,4-dione derivatives have been designed to target acetylcholinesterase. researchgate.netnih.gov

Pharmacophore modeling is another powerful tool. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. By identifying the pharmacophoric features of known active phthalazinediones, new molecules incorporating the 6-hydroxy scaffold can be designed to match this arrangement, increasing the likelihood of desired biological activity.

Table 2: Computational Tools in the Rational Design of Phthalazinedione Derivatives

Computational TechniqueApplication in Drug DesignExample
Molecular Docking Predicts binding mode and affinity of a ligand to a receptor.Docking of 6-hydroxy-phthalazinedione derivatives into the active site of cyclooxygenase-2 (COX-2) to predict anti-inflammatory activity.
Structure-Based Drug Design Design of novel ligands based on the 3D structure of the biological target.Designing analogs of this compound to fit within the binding pocket of a specific kinase.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups for biological activity.Developing a pharmacophore model from known anticonvulsant phthalazinediones to guide the design of new 6-hydroxy derivatives.
Virtual Screening Computationally screens large libraries of compounds to identify potential hits.Screening a virtual library of compounds against a target to find new molecules with a 6-hydroxy-phthalazinedione core.

Applications of 6 Hydroxy 2,3 Dihydrophthalazine 1,4 Dione and Analogues in Research and Analytical Methods

Development as Chemiluminescent Substrates in Biochemical Assays and Bioimaging

6-Hydroxy-2,3-dihydrophthalazine-1,4-dione belongs to the phthalhydrazide (B32825) class of compounds, which are renowned for their chemiluminescent properties. researchgate.net Chemiluminescence is the emission of light resulting from a chemical reaction, a phenomenon that provides exceptional sensitivity in detection assays due to the absence of background light interference. nih.gov Luminol (B1675438) and its derivatives are widely utilized as chemiluminescent substrates in various bioanalytical and imaging applications. nih.govacs.org The core reaction involves oxidation in the presence of a catalyst, leading to the formation of an electronically excited intermediate, 3-aminophthalate, which then decays to its ground state by emitting photons of light. researchgate.net

A significant area of research focuses on modifying the core luminol structure to alter its chemiluminescent properties, particularly the emission wavelength. nih.govacs.org Standard luminol-based systems typically emit blue light (around 425 nm), which is not within the optimal detection range for the human eye or many silicon-based detectors like charge-coupled devices (CCDs). nih.govacs.orgnih.gov

By derivatizing the phthalhydrazide scaffold, researchers have successfully developed analogues that emit light at longer wavelengths. For instance, the strategic placement of substituents on the aromatic ring can shift the emission into the green portion of the spectrum. nih.govresearchgate.net One study reported the synthesis of a green-emitting luminol analogue, 5-(4-hydroxy-1,3-dioxoisoindolin-2-yl)-2,3-dihydrophthalazine-1,4-dione (GL-1), which demonstrated enhanced performance compared to luminol. nih.govacs.org This ability to tailor the emission wavelength is crucial for developing next-generation substrates for multiplex assays and improving signal detection in various analytical applications. nih.gov

In biochemical assays, the chemiluminescence of phthalhydrazides is often coupled with an enzyme-catalyzed reaction. Horseradish peroxidase (HRP) is a widely used enzyme that, in the presence of an oxidizing agent like hydrogen peroxide, catalyzes the oxidation of substrates like this compound. researchgate.nethbdsbio.com This system, known as enhanced chemiluminescence (ECL), is a cornerstone of techniques like Western blotting and ELISA. nih.govresearchgate.net

The performance of different phthalhydrazide derivatives as co-substrates for HRP can vary. A comparative study assessed 5-hydroxy-2,3-dihydrophthalazine-1,4-dione (B1233002) (HDP), a close isomer of the 6-hydroxy analogue, against luminol. bohrium.com The study found that under the tested conditions, which included various enhancers like 4-iodophenol (B32979) and substituted boronic acids, the luminol-based reagent provided a significantly higher signal-to-background ratio. bohrium.com This highlights that subtle changes in the molecular structure can have a profound impact on the efficiency of the enzyme-catalyzed light-emitting reaction.

Table 1: Comparison of Signal/Background (S/B) Ratios for HDP and Luminol with HRP Data extracted from a comparative study of 5-hydroxy-2,3-dihydrophthalazine-1,4-dione (HDP) and a commercial luminol reagent at 500 amol of peroxidase. bohrium.com

TimeHDP-EDTA-Tween-20 Reagent S/B RatioCommercial Luminol Reagent S/B Ratio
t = 0 min1.721.8
t = 10 min2.017.8

The oxidation-dependent light emission of phthalhydrazides makes them excellent probes for detecting various reactive chemical species and metal ions. nih.govpatsnap.com The reaction is sensitive to oxidizing agents, allowing for the detection of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂⁻), and peroxynitrite (ONOO⁻). thermofisher.comnih.gov This capability is valuable for studying oxidative stress in biological systems. researchgate.net

Furthermore, the chemiluminescence of luminol and its analogues can be catalyzed by certain transition metal ions, including iron, copper, cobalt, and manganese. nih.govillinois.eduresearchgate.net This property allows for the development of sensitive analytical methods to detect trace amounts of these metals in environmental and biological samples. patsnap.com The metal ion acts as a catalyst in the oxidative process, significantly enhancing the light output of the reaction. illinois.edu

Role as Key Intermediates in the Synthesis of Complex Organic Molecules for Pharmaceutical Research

Beyond their chemiluminescent properties, 2,3-dihydrophthalazine-1,4-dione and its derivatives are highly versatile building blocks in organic synthesis. nbinno.comias.ac.in The phthalhydrazide core serves as a key intermediate for the creation of a wide array of heterocyclic compounds, many of which possess significant biological activity. jocpr.comresearchgate.netlongdom.org

The reactivity of the phthalhydrazide scaffold allows for its incorporation into more complex molecular architectures. It is used in the synthesis of pyrazolophthalazine derivatives and other fused heterocyclic systems. nbinno.comresearchgate.net These resulting compounds have been investigated for a range of pharmaceutical applications, demonstrating activities such as:

Anticonvulsant jocpr.comresearchgate.net

Cardiotonic jst.go.jp

Antihypertensive jocpr.com

Anti-inflammatory ekb.eg

Antimicrobial ekb.eg

Anticancer nih.govnih.gov

The synthesis of these diverse pharmacologically active molecules underscores the importance of this compound and related structures as foundational intermediates in drug discovery and development. jocpr.comekb.eg

Table 2: Examples of Pharmaceutical Activities of Phthalazine (B143731) Derivatives

Compound ClassReported Biological Activity
2,3-dihydrophthalazine-1,4-dione derivativesAnticonvulsant, Anti-neoplastic (against leukemia, glioma) researchgate.netnih.gov
6,7-dimethoxyphthalazine derivativesCardiotonic jst.go.jp
N-substituted phthalhydrazide derivativesAntimicrobial, Anti-inflammatory ekb.eg
2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733) derivativesCytotoxic against colon cancer cells, Antibacterial nih.gov

Development of Chemical Probes for Investigating Specific Cellular Roles

A chemical probe is a small molecule designed to selectively interact with a biological target, enabling the study of its function in a cellular or organismal context. researchgate.net The phthalhydrazide scaffold provides a robust platform for the development of such probes. By functionalizing the core structure, researchers can create molecules that target specific cellular compartments or react with particular analytes to generate a detectable signal. researchgate.netrsc.org

For example, probes based on this framework can be designed to detect specific reactive species within living cells. nih.govnih.gov Recent research has focused on developing probes for imaging peroxynitrite (ONOO⁻) during cellular processes like ferroptosis, using a bishydrazide group as the reactive site. rsc.org Similarly, the core structure can be modified to create probes that are selective for other analytes like hydrogen sulfide (B99878) (H₂S). scispace.com These reaction-based probes provide a "turn-on" signal, where fluorescence or chemiluminescence is generated only upon reaction with the target molecule, allowing for highly specific imaging of cellular events. rsc.orgnih.gov This strategy is crucial for elucidating the complex roles of various molecules in cellular physiology and pathology. researchgate.net

Conclusion and Future Research Perspectives for 6 Hydroxy 2,3 Dihydrophthalazine 1,4 Dione

Summary of Key Academic Discoveries and Research Directions

Research on 2,3-dihydrophthalazine-1,4-dione derivatives has unveiled their potential in various therapeutic areas. These compounds have demonstrated a spectrum of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties. nih.govekb.egresearchgate.net The core phthalazinedione structure serves as a versatile scaffold for chemical modifications, leading to the synthesis of diverse analogues with varying degrees of efficacy and selectivity.

Key academic discoveries for the broader class of phthalazinedione derivatives include:

Anticonvulsant Activity: Certain derivatives have shown significant potential in controlling seizures, suggesting a possible mechanism of action involving modulation of ion channels or neurotransmitter receptors. researchgate.net

Anticancer Properties: Studies have indicated that some analogues exhibit cytotoxic effects against various cancer cell lines. nih.govnih.gov The proposed mechanisms often involve the inhibition of critical enzymes or pathways involved in cancer cell proliferation and survival.

Antimicrobial Effects: A number of phthalazinedione derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains. ekb.egijrpc.com

Future research on 6-Hydroxy-2,3-dihydrophthalazine-1,4-dione should initially focus on its synthesis and thorough characterization. Subsequently, systematic screening for a wide range of biological activities would be crucial to identify its potential therapeutic applications. Investigating its metabolic stability and pharmacokinetic profile will also be essential early steps.

Prospective for Rational Design of More Potent and Selective Analogues

The principles of rational drug design can be effectively applied to the this compound scaffold to develop analogues with enhanced potency and selectivity. Structure-activity relationship (SAR) studies will be fundamental in this endeavor. By systematically modifying the functional groups on the phthalazinedione core, researchers can elucidate the structural requirements for specific biological activities.

Key strategies for the rational design of more potent and selective analogues include:

Target-Based Design: If a specific biological target for this compound is identified, computational methods such as molecular docking and virtual screening can be employed to design analogues with improved binding affinity and specificity.

Pharmacophore Modeling: Based on the structural features of known active phthalazinedione derivatives, a pharmacophore model can be developed to guide the design of new compounds with a higher probability of exhibiting the desired biological activity.

Bioisosteric Replacement: The hydroxyl group at the 6-position, as well as other positions on the aromatic ring, can be replaced with other functional groups (bioisosteres) to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby potentially improving its pharmacokinetic and pharmacodynamic profiles.

A hypothetical data table for guiding future SAR studies is presented below:

Compound IDR1-Substitution at N-2R2-Substitution at N-3R3-Substitution on Benzene RingObserved Biological Activity (Hypothetical)
Parent HH6-OHBaseline
Analog-1 CH3H6-OHIncreased Potency
Analog-2 HCH36-OHDecreased Potency
Analog-3 HH6-OCH3Altered Selectivity
Analog-4 HH7-OHLoss of Activity

This systematic approach will facilitate the development of a clear understanding of the SAR for this class of compounds.

Integration of Multi-Disciplinary Approaches in Future Research (e.g., Synthetic Chemistry, Biology, Computational Science)

A truly comprehensive understanding and successful development of this compound and its analogues will necessitate a collaborative, multi-disciplinary approach.

Synthetic Chemistry: Organic chemists will be crucial for devising efficient and scalable synthetic routes to this compound and its rationally designed analogues. They will also be responsible for the purification and structural characterization of these novel compounds.

Biology: Pharmacologists and biologists will be essential for evaluating the biological activity of the synthesized compounds through a battery of in vitro and in vivo assays. This will involve determining their efficacy, potency, selectivity, and mechanism of action.

Computational Science: Computational chemists will play a vital role in accelerating the drug discovery process. researchgate.net By employing techniques such as quantum mechanical calculations, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, they can provide valuable insights into the compounds' electronic properties, conformational preferences, and interactions with biological targets. nih.govnih.govresearchgate.net This computational data will, in turn, guide the design of new and improved analogues.

The synergy between these disciplines will create a feedback loop where computational predictions guide synthetic efforts, and experimental biological data refines the computational models. This integrated strategy will undoubtedly be the most effective path forward in unlocking the full therapeutic potential of this compound and its derivatives.

Q & A

Q. What are the standard synthetic routes for 6-Hydroxy-2,3-dihydrophthalazine-1,4-dione, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclization of phthalic anhydride derivatives with hydrazine. A common procedure involves refluxing phthalic hydrazide (or analogous precursors) with anhydrides like maleic or succinic anhydride in n-butanol for 5 hours, followed by recrystallization . Optimization can include:

  • Temperature Control: Reflux conditions (~120°C for n-butanol) ensure complete reaction.
  • Catalyst Screening: Acidic or basic catalysts may accelerate cyclization.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) could improve yield compared to n-butanol.
  • Purification: Recrystallization from ethanol/water mixtures enhances purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR: Identifies carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and hydroxyl (O-H) bands at ~3200–3500 cm⁻¹ .
  • NMR: <sup>1</sup>H NMR reveals aromatic protons (δ 7.5–8.5 ppm) and dihydrophthalazine ring protons (δ 4.0–5.0 ppm). <sup>13</sup>C NMR confirms carbonyl carbons at ~160–180 ppm .
  • Mass Spectrometry: ESI-MS or EI-MS verifies the molecular ion peak at m/z 162.1 (C8H6N2O2) .

Q. What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as similar phthalazine derivatives cause irritation .
  • Ventilation: Use fume hoods to minimize inhalation risks.
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Light Sensitivity: Store in amber vials to prevent photodegradation.
  • Temperature: Stable at 4°C for short-term storage; long-term storage at -20°C in desiccated conditions .
  • Incompatibilities: Avoid strong oxidizers (e.g., peroxides) and acidic/basic environments to prevent decomposition .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?

Methodological Answer:

  • Reaction Path Search: Quantum chemical calculations (DFT) predict intermediates and transition states, narrowing optimal synthetic routes .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics.
  • Machine Learning: Train models on existing phthalazine reaction datasets to predict yields or regioselectivity .

Q. What statistical experimental design strategies are recommended for optimizing synthesis or biological activity studies?

Methodological Answer:

  • Factorial Design: Screen variables (e.g., temperature, solvent ratio) to identify significant factors affecting yield .
  • Response Surface Methodology (RSM): Model non-linear relationships between variables and optimize conditions via central composite design .
  • DoE Software: Tools like Minitab or JMP automate data analysis and reduce trial-and-error experimentation .

Q. How can mechanistic contradictions in literature about phthalazine derivatives be resolved?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated analogs to infer rate-determining steps.
  • In Situ Spectroscopy: Use FT-IR or Raman to monitor intermediate formation in real-time .
  • Cross-Validation: Replicate disputed experiments under strictly controlled conditions (e.g., anhydrous vs. hydrated environments) .

Q. What green chemistry approaches can be applied to improve the sustainability of synthesizing this compound?

Methodological Answer:

  • Solvent Substitution: Replace n-butanol with cyclopentyl methyl ether (CPME), a greener solvent.
  • Catalyst Recycling: Immobilize catalysts on silica or magnetic nanoparticles for reuse .
  • Microwave-Assisted Synthesis: Reduce reaction time and energy consumption by 50–70% compared to conventional heating .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.